2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is a carboxylic ester resulting from the formal condensation of the carboxy group of 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with the hydroxy group of 2-[benzyl(phenyl)amino]ethanol. It is a C-nitro compound, a carboxylic ester, a tertiary amino compound and a dihydropyridine. Efonidipine is a calcium channel blocker of the dihydropyridine class, commercialized by Shionogi & Co. (Japan). Initially, it was marketed in 1995 under the trade name, Landel. The drug has been shown to block T-type in addition to L-type calcium channels. It has also been studied in atherosclerosis and acute renal failure. This drug is also known as NZ-105, and several studies have been done on its pharmacokinetics in animals.
Related Compounds
Nifedipine
Compound Description: Nifedipine is a dihydropyridine calcium channel blocker primarily acting on L-type calcium channels. It is commonly used to treat hypertension and angina pectoris. [, , , , , , , , , , , ]
Nisoldipine
Compound Description: Similar to nifedipine, nisoldipine belongs to the dihydropyridine class of calcium channel blockers, primarily targeting L-type calcium channels. It is clinically used in the management of hypertension and angina. [, , , ]
Relevance: Nisoldipine is another important comparator to efonidipine in research investigating the pharmacological effects of calcium channel blockers. While both compounds share structural similarities and block L-type calcium channels, efonidipine often presents a more desirable profile in terms of potency, duration of action, and impact on specific physiological parameters, such as coronary vasoconstriction and myocardial oxygen balance. [, , , ]
Amlodipine
Compound Description: Amlodipine, a dihydropyridine calcium channel blocker, acts primarily on L-type calcium channels and finds clinical application in managing hypertension and angina. [, , , , ]
Relevance: Studies frequently compare amlodipine to efonidipine to elucidate their distinct effects on various physiological parameters, despite sharing a similar mechanism of action as L-type calcium channel blockers. Efonidipine consistently demonstrates a superior ability to reduce proteinuria and plasma aldosterone levels compared to amlodipine, suggesting potential advantages in managing hypertension and renal complications. [, , , , ]
Relevance: Mibefradil serves as a valuable tool in research to delineate the specific contributions of T-type calcium channel blockade to the overall pharmacological effects observed with efonidipine. Comparing mibefradil's actions to those of efonidipine provides insights into the unique properties and potential benefits associated with dual L- and T-type calcium channel blockade. [, , ]
R(-)-Efonidipine
Compound Description: R(-)-efonidipine represents the pharmacologically active enantiomer of efonidipine, exhibiting a higher selectivity for blocking T-type calcium channels compared to the racemic mixture. [, , , ]
Relevance: Investigating R(-)-efonidipine is crucial to understanding the specific contribution of T-type calcium channel blockade to the overall therapeutic effects of efonidipine. Studies focusing on R(-)-efonidipine reveal its potential in preventing sudden death in heart failure models and attenuating renal interstitial fibrosis, highlighting the significant role of T-type calcium channels in these pathological conditions. [, , , ]
Diltiazem
Compound Description: Diltiazem is a benzothiazepine calcium channel blocker, primarily acting on L-type calcium channels and clinically used to treat hypertension, angina, and certain cardiac arrhythmias. []
Relevance: Although not as extensively studied as other related compounds, diltiazem serves as an example of a structurally distinct calcium channel blocker included in studies comparing the effects of different CCBs on steroid biosynthesis. []
Verapamil
Compound Description: Verapamil is a phenylalkylamine calcium channel blocker with a primary action on L-type calcium channels. Clinically, it is utilized to manage hypertension, angina, and certain types of cardiac arrhythmias. []
Relevance: While not as extensively investigated as other compounds in the context of efonidipine research, verapamil serves as an example of a structurally distinct calcium channel blocker included in studies comparing the effects of different CCBs on steroid biosynthesis. []
Dehydroepiandrosterone Sulfate (DHEA-S)
Compound Description: Dehydroepiandrosterone sulfate (DHEA-S) is an endogenous steroid hormone synthesized in the adrenal glands. It serves as a precursor to both androgens and estrogens and is associated with various physiological functions, including potential anti-atherosclerotic effects. []
Relevance: DHEA-S plays a critical role in research investigating the effects of efonidipine on steroid biosynthesis. Efonidipine enhances the production of DHEA-S in human adrenocortical carcinoma cells, suggesting that efonidipine might influence steroid hormone levels independently of its calcium channel blocking activity. This finding highlights the potential for efonidipine to exert additional beneficial effects beyond its antihypertensive properties. []
Azelnidipine
Compound Description: Azelnidipine is a dihydropyridine calcium channel blocker known for its prolonged antihypertensive action. []
Relevance: Although not directly compared to efonidipine in the provided research, azelnidipine falls under the same category of dihydropyridine calcium channel blockers and is mentioned for its shared ability to suppress aldosterone and cortisol biosynthesis, similar to efonidipine. []
Source and Classification
Efonidipine is derived from dihydropyridine and is recognized for its antihypertensive properties. It is classified under the category of calcium channel blockers, specifically targeting both L-type and T-type channels, making it distinct from other agents like amlodipine, which primarily affects L-type channels.
Synthesis Analysis
The synthesis of efonidipine involves several steps that can be optimized for better yield and efficiency. An improved synthesis process includes:
Synthesis of N-benzylaniline:
Combine 37.23 g (0.4 mol) of aniline, 10.10 g (0.12 mol) of sodium bicarbonate, and 100 mL of distilled water in a three-necked flask.
Heat to 90-95 °C while stirring.
Slowly add 12.65 g (0.1 mol) of benzyl chloride using a dropping funnel over two hours.
Monitor the reaction via thin-layer chromatography until completion.
After cooling, perform suction filtration and extract with ethyl acetate.
Synthesis of Phosphonate Moiety:
Mix 5.28 g (0.05 mol) of neopentyl glycol with 7.40 g (0.055 mol) of trimethyl phosphite in an eggplant-shaped bottle.
Heat to 100 °C for three hours, followed by extraction and purification steps to yield the phosphonate component necessary for efonidipine's structure.
This multi-step synthesis highlights the complexity involved in producing efonidipine, emphasizing the need for precise control over reaction conditions to optimize yield.
Molecular Structure Analysis
Efonidipine's molecular formula is C34H38N3O7P, with a molecular weight of approximately 631.7 g/mol. The compound features a dihydropyridine ring with a phosphonate group at the C5 position, which is crucial for its pharmacological activity. The presence of this phosphonate moiety enhances its ability to block calcium channels effectively.
Chemical Reactions Analysis
Efonidipine undergoes various chemical reactions relevant to its pharmacokinetics:
Metabolism: Efonidipine is primarily metabolized in the liver, yielding active metabolites such as N-dephenylated efonidipine and N-debenzylated efonidipine, which retain some calcium antagonist activity but are less potent than the parent compound.
Binding Interactions: Studies have shown that efonidipine interacts with serum albumin, affecting its pharmacokinetics and bioavailability through hydrophobic interactions.
Mechanism of Action
Efonidipine exerts its antihypertensive effects by blocking both L-type and T-type calcium channels:
Vasodilation: By inhibiting these channels, efonidipine promotes vasodilation, reducing vascular resistance and lowering blood pressure.
Negative Chronotropic Effect: The drug also affects sinoatrial node cells by prolonging late-phase depolarization, which decreases heart rate and myocardial oxygen demand.
Renal Protection: Efonidipine enhances glomerular filtration rate without increasing intra-glomerular pressure, thereby preventing renal damage associated with hypertension.
Physical and Chemical Properties Analysis
Efonidipine exhibits several notable physical and chemical properties:
State: Solid yellow
Solubility: Poorly soluble in water
Log P: 5.35, indicating high lipophilicity
Boiling Point: Approximately 746.9 °C.
These properties influence its absorption and distribution within biological systems.
Applications
Efonidipine is primarily used in clinical settings for managing hypertension, particularly in patients with renal complications or diabetes mellitus type II. Its dual-action mechanism allows it to provide benefits over traditional L-type calcium channel blockers by reducing side effects such as pedal edema while effectively lowering blood pressure. Additionally, ongoing research explores its potential in combination therapies for enhanced antihypertensive efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Efonidipine Hcl (NZ-105) is a dual T-type and L-type calcium channel blocker (CCB).IC50 value:Target: calcium channel blockerin vitro: Efonidipine and nifedipine, but not other examined CCBs, also increased the N(6), 2/'-O-dibutyryladenosine 3/',5/'-cyclic monophosphate (dbcAMP)-induced StAR mRNA, which reflects the action of adrenocorticotropic hormone, and efonidipine and R(-)-efonidipine enhanced the dbcAMP-induced DHEA-S production in NCI-H295R adrenocortical carcinoma cells [1]. I(Ca(T)) was blocked mainly by a tonic manner by nifedipine, by a use-dependent manner by mibefradil, and by a combination of both manners by efonidipine. IC50s of these Ca2+ channel antagonists to I(Ca(T)) and L-type Ca2+ channel current (I(Ca(L))) were 1.2 micromol/l and 0.14 nmol/l for nifedipine; 0.87 and 1.4 micromol/l for mibefradil, and 0.35 micromol/l and 1.8 nmol/l for efonidipine, respectively [4].in vivo: Twenty hypertensive patients on chronic hemodialysis were given efonidipine 20-60 mg twice daily and amlodipine 2.5-7.5 mg once daily for 12 weeks each in a random crossover manner. The average blood pressure was comparable between the efonidipine and amlodipine periods (151 + or - 15/77 + or - 8 versus 153 + or - 15/76 + or - 8 mmHg). The pulse rate did not change significantly during the administration periods [2]. In the UM-X7.1 group, EFO treatment significantly attenuated the decrease of LVEF without affecting blood pressure compared with the vehicle group. EFO treatment decreased heart rate (by approximately 10%) in both groups [3].
Potent SERT and NET inhibitor (Ki values are 40 and 122 nM for hSERT and hNET respectively). Venlafaxine derivative. Reduces visceral hypersensitivity and delays gastric emptying. Shows antidepressant effects in vivo. Orally active. Desvenlafaxine is an active metabolite of the selective norepinephrine and serotonin reuptake inhibitor (SNRI) venlafaxine. It is formed from venlafaxine by the cytochrome P450 (CYP) isoform CYP2D6.2 Desvenlafaxine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT) with IC50 values of 47.3 and 531.3 nM, respectively, for the human transporters. It is selective for NET and SERT over 50 receptors, peptides, and ion channels among others. It increases extracellular norepinephrine (NE) in the male rat hypothalamus and increases extracellular serotonin (5-HT) in the same region when used in combination with the 5-HT1A receptor antagonist WAY-100635. Desvenlafaxine (3 mg/kg per day) reduces the time rats spend immobile in the forced swim test in a rat model of cognitive deficits and depression induced by myocardial infarction (MI) when compared with MI-vehicle control animals 16 weeks following MI. It also improves learning in the passive avoidance step-down test two weeks following MI compared to MI-vehicle control rats and spatial memory in the Morris water maze 16 weeks following MI. Desvenlafaxine Succinate is a new serotonin (5-HT) transporter and norepinephrine (NE) transporter reuptake inhibitor with Ki of 40.2 nM and 558.4 nM respectively. Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine Succinate is a serotonin-norepinephrine reuptake inhibitor and is the active metabolite of the antidepressant venlafaxine. Similar to venlafaxine, Desvenlafaxine Succinate inhibits the neuronal uptake of serotonin and norepinephrine. Desvenlafaxine Succinate shows weak binding affinity (62% inhibition at 100 μM) at the human dopamine (DA) transporter. Desvenlafaxine Succinate inhibits [Desvenlafaxine Succinate rapidly penetrates the male rat brain and hypothalamus. Desvenlafaxine Succinate significantly increases extracellular NE levels compared with baseline in the male rat hypothalamus but had no effect on DA levels using microdialysis.